Benzyl 4-oxoazocane-1-carboxylate
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Overview
Description
Benzyl 4-oxoazocane-1-carboxylate is a heterocyclic compound with the molecular formula C14H17NO3. It is characterized by the presence of an azocane ring, which is a seven-membered nitrogen-containing ring, with a benzyl ester group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-oxoazocane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the azocane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxoazocane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted azocane compounds, and various oxidized products depending on the specific reaction conditions employed .
Scientific Research Applications
Benzyl 4-oxoazocane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Benzyl 4-oxoazocane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-oxoazepane-1-carboxylate: Similar structure but with a six-membered ring.
Benzyl 4-oxopiperidine-1-carboxylate: Contains a five-membered ring instead of a seven-membered ring.
Uniqueness
Benzyl 4-oxoazocane-1-carboxylate is unique due to its seven-membered azocane ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 4-oxoazocane-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-14-8-4-5-10-16(11-9-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
InChI Key |
MDHDEHZYMBZHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CCC(=O)C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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